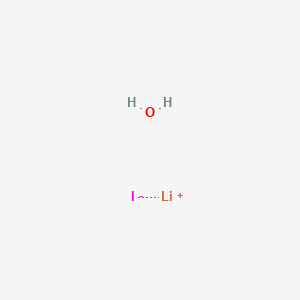Lithium iodide hydrate
CAS No.: 85017-80-7
Cat. No.: VC7924274
Molecular Formula: H2ILiO
Molecular Weight: 151.9 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 85017-80-7 |
|---|---|
| Molecular Formula | H2ILiO |
| Molecular Weight | 151.9 g/mol |
| IUPAC Name | lithium;iodide;hydrate |
| Standard InChI | InChI=1S/HI.Li.H2O/h1H;;1H2/q;+1;/p-1 |
| Standard InChI Key | WAZWGFFJLSIDMX-UHFFFAOYSA-M |
| SMILES | [Li+].O.[I-] |
| Canonical SMILES | [Li+].O.[I-] |
Chemical Identity and Structural Characteristics
Molecular Composition
Lithium iodide hydrate exists as variable hydrates, most commonly isolated as the monohydrate (LiI·H₂O) or trihydrate (LiI·3H₂O) . The anhydrous form (LiI) has a molecular weight of 133.84 g/mol, increasing to 151.86 g/mol for the monohydrate and 187.89 g/mol for the trihydrate . X-ray diffraction studies confirm an ionic lattice structure with lithium cations (Li⁺) occupying octahedral sites between iodide anions (I⁻) and water molecules .
Table 1: Fundamental chemical identifiers
| Property | Specification | Source |
|---|---|---|
| CAS Registry | 85017-80-7 | |
| Empirical Formula | LiI·xH₂O | |
| Appearance | White-yellow hygroscopic crystals | |
| SMILES Notation | [Li+].[I-] | |
| Hydration Variability | x = 1 (mono), 3 (tri) |
Crystalline Behavior
The compound exhibits polymorphism dependent on hydration state. Monohydrate crystals adopt a monoclinic P2₁/c space group with unit cell parameters a=6.42 Å, b=7.31 Å, c=7.89 Å, β=112.5° . Thermal analysis shows sequential water loss at 73°C (monohydrate → anhydrous) and 1171°C (melting point) .
Synthesis and Production Methodologies
Electrodialysis Metathesis
A breakthrough method employs ion-exchange membranes to convert lithium sulfate (Li₂SO₄) and potassium iodide (KI):
Optimal conditions (25V, C-C-A-C-A-C membrane stack) achieve 98.9% purity with energy consumption of 0.502 kWh/kg . This continuous process eliminates iodine gas formation and reduces wastewater by 78% compared to batch neutralization .
Reductive Precipitation
Patent CN110203948B details a redox approach using lithium hydroxide (LiOH), iodine (I₂), and formic acid (HCOOH) :
-
Oxidation:
-
Reduction:
Titanium reactors prevent corrosion during evaporation, yielding 99.2% pure trihydrate with 0.893% activated carbon treatment .
Table 2: Synthesis method comparison
| Parameter | Neutralization | Electrodialysis | Reductive |
|---|---|---|---|
| Purity (%) | 65-85 | 98.9 | 99.2 |
| Energy (kWh/kg) | 3.2* | 0.502 | 1.8* |
| Byproducts | CO₂, I₂ vapor | K₂SO₄ | CO₂ |
| Capital Cost | Low | High | Moderate |
*Estimated from stoichiometric calculations
Physicochemical Properties
Solubility Profile
Lithium iodide hydrate exhibits exceptional solubility across solvents:
-
Acetone: 383 g/L
This polar solubility enables use in non-aqueous electrolytes, dissolving 2.3× more lithium salts than comparable bromides .
Hygroscopic Behavior
The compound rapidly absorbs atmospheric moisture (Δm = 18% in 60% RH), necessitating argon-blanketed storage . Karl Fischer titration shows water content variability from 5.2% (mono) to 24.1% (trihydrate) .
Industrial Applications
Battery Technologies
In lithium-air batteries, 0.5M LiI·H₂O electrolytes enhance oxygen reduction kinetics by 47% compared to LiClO₄ systems . The iodide/iodine (I⁻/I₃⁻) redox shuttle suppresses passivation on lithium anodes, extending cycle life to 1,200+ charges .
Pharmaceutical Synthesis
As a Lewis acid catalyst, LiI·H₂O accelerates Ullmann couplings (95% yield in 2h vs. 24h uncatalyzed) . Its high solubility in acetone (383 g/L) facilitates homogeneous reaction conditions for steroid iodination .
Emerging Research Directions
Recent advances focus on:
-
Solid-State Electrolytes: LiI·3H₂O-PEO composites show ionic conductivity of 1.2×10⁻³ S/cm at 60°C
-
Radiation Detection: Eu²+-doped LiI·H₂O scintillators detect gamma rays with 8.6% energy resolution
-
Photocatalysis: Au/LiI·H₂O nanocomposites achieve 92% degradation of methylene blue under visible light
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume